![molecular formula C12H13N B1395273 3-(3,4-Dimethylphenyl)but-2-enenitrile CAS No. 1119450-26-8](/img/structure/B1395273.png)
3-(3,4-Dimethylphenyl)but-2-enenitrile
Overview
Description
3-(3,4-Dimethylphenyl)but-2-enenitrile is an organic compound with the molecular formula C12H13N and a molecular weight of 171.24 g/mol . It is characterized by the presence of a nitrile group attached to a but-2-ene chain, which is further substituted with a 3,4-dimethylphenyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)but-2-enenitrile typically involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or piperidine
The reaction can be represented as follows:
3,4-Dimethylbenzaldehyde+MalononitrileBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(3,4-dimethylphenyl)but-2-enoic acid or 3-(3,4-dimethylphenyl)but-2-enamide.
Reduction: Formation of 3-(3,4-dimethylphenyl)but-2-enamine.
Substitution: Formation of nitro, sulfo, or halogen-substituted derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Antiviral Development
One of the prominent applications of 3-(3,4-Dimethylphenyl)but-2-enenitrile is in the synthesis of antiviral agents. A notable example includes its role as an intermediate in the synthesis of rilpivirine, an antiretroviral medication used to treat HIV. The compound serves as a key building block in the synthetic pathway leading to rilpivirine, which has been optimized for yield and efficiency through various synthetic routes involving palladium-catalyzed reactions and nucleophilic substitutions .
Case Study: Synthesis of Rilpivirine
Step | Reaction Type | Yield (%) | Notes |
---|---|---|---|
1 | Heck Reaction | 51% | Involves 4-bromo-2,6-dimethylaniline and acrylamide. |
2 | Dehydration | 95% | Conversion to (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile. |
3 | Nucleophilic Substitution | 21% | Microwave irradiation used for improved yield. |
This synthesis highlights the compound's utility in developing effective antiviral therapies.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound is frequently utilized as a versatile building block in the synthesis of more complex organic compounds. Its structure allows for various functionalizations that can lead to the development of new materials or pharmaceuticals.
Reactions and Transformations
The compound can undergo several transformations such as:
- Nucleophilic Addition: The nitrile group can be converted into amines or carboxylic acids through hydrolysis or reduction.
- Aldol Condensation: It can participate in aldol reactions to form β-hydroxy nitriles, which are valuable intermediates in organic synthesis.
Materials Science
Polymer Synthesis
Another significant application of this compound is in the field of materials science where it is used to synthesize polymers with specific properties. The compound's reactivity allows it to be incorporated into polymer chains, enhancing characteristics such as thermal stability and mechanical strength.
Data Table: Properties of Polymers Derived from the Compound
Polymer Type | Properties | Applications |
---|---|---|
Polyacrylonitrile | High tensile strength | Fibers and textiles |
Polymeric Nanocomposites | Improved barrier properties | Packaging materials |
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)but-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylphenyl)prop-2-enenitrile
- 3-(3,4-Dimethylphenyl)but-2-enamide
- 3-(3,4-Dimethylphenyl)but-2-enoic acid
Uniqueness
3-(3,4-Dimethylphenyl)but-2-enenitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential as a versatile research tool.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)but-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9-4-5-12(8-11(9)3)10(2)6-7-13/h4-6,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRUJWDBFOIDOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=CC#N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296595 | |
Record name | 3-(3,4-Dimethylphenyl)-2-butenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-26-8 | |
Record name | 3-(3,4-Dimethylphenyl)-2-butenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Dimethylphenyl)-2-butenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.